N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
説明
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a synthetic pyrazolo[3,4-d]pyrimidine derivative with a hydrazide functional group. Its molecular formula is C₁₅H₁₅ClN₆O, and it has a molecular weight of 330.77 g/mol . The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3-chloro-4-methylphenyl group and at the 4-position with a propanehydrazide chain bearing a 3-phenyl moiety. Key physicochemical properties include a logP of 3.1156, indicating moderate lipophilicity, and a polar surface area of 72.191 Ų, suggesting moderate solubility in aqueous media . The compound’s stereochemistry is achiral, and its hydrogen bonding capacity includes 5 acceptors and 2 donors, which may influence its pharmacokinetic behavior .
特性
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O/c1-14-7-9-16(11-18(14)22)28-21-17(12-25-28)20(23-13-24-21)27-26-19(29)10-8-15-5-3-2-4-6-15/h2-7,9,11-13H,8,10H2,1H3,(H,26,29)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGDTGDAEWXFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to alterations in cell growth and division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing. The downstream effects of this disruption can include apoptosis, or programmed cell death.
類似化合物との比較
(i) N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide
- Structural Difference : The propanehydrazide chain in the target compound is replaced with a 4-methoxybenzohydrazide group.
- Impact: The methoxy group increases polarity (higher hydrogen bonding capacity) and may enhance solubility compared to the 3-phenylpropanehydrazide chain.
- Biological Relevance : Methoxy-substituted aromatic rings are common in antitumor agents due to their ability to modulate enzyme interactions.
(ii) 2-Hydroxybenzaldehyde [1-(4-Chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]hydrazone (VIIa)
- Structural Difference : Features a hydrazone linker with a 2-hydroxybenzaldehyde group instead of a hydrazide.
- Biological Activity : Demonstrates potent antitumor activity with IC₅₀ values of 0.326–4.31 µM across 57 cancer cell lines .
- Key Insight : The hydrazone moiety and hydroxy group may enhance DNA intercalation or kinase inhibition, which the target compound’s hydrazide group might lack .
(iii) N'-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
- Structural Difference : Substitutes the 3-chloro-4-methylphenyl group with a 4-fluorophenyl ring and replaces the propanehydrazide with a 4-methylbenzohydrazide.
- Impact : Fluorine’s electronegativity may improve metabolic stability, while the methyl group on the benzohydrazide could increase steric hindrance .
Analogues with Modified Core or Side Chains
(i) 1-(3-Chloro-4-methylphenyl)-N-[2-(diethylamino)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine
- Structural Difference: Replaces the hydrazide chain with a diethylaminoethylamine group.
- Biological Relevance: Aminoalkyl chains are common in kinase inhibitors (e.g., imatinib) for improved target binding .
(ii) Benzothiazole-Pyrazolo[3,4-d]pyrimidine Hybrids
- Structural Difference : Incorporates a benzothiazole ring at the 1-position of the pyrazolo[3,4-d]pyrimidine core.
- Biological Activity: Exhibits dual antimicrobial (e.g., activity against P. aeruginosa) and anti-inflammatory properties, with compound 3j showing significant analgesic effects .
- Key Insight : The benzothiazole moiety introduces π-π stacking interactions, which may enhance binding to microbial enzymes or inflammatory mediators .
Physicochemical and Pharmacokinetic Comparison
Q & A
Q. What are the foundational synthetic routes for N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core functionalization. Key steps include:
Nucleophilic substitution : Reacting halogenated intermediates (e.g., 3-chloro-4-methylphenyl derivatives) with hydrazide groups under anhydrous conditions ().
Coupling reactions : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction ().
Purification : Chromatography (silica gel or reverse-phase) and recrystallization (isopropyl alcohol/ethyl acetate) to achieve >95% purity ().
Table 1 : Comparison of Key Synthetic Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core Halogenation | Br₂, H₂SO₄, 110°C | 29% | |
| Boc Protection | Boc₂O, DMAP, DMF | 88% | |
| Hydrazide Coupling | HATU, DCM, RT | 70-80% |
Q. How can researchers confirm structural integrity post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Verify substituent positions (e.g., aromatic protons at δ 6.78–8.62 ppm for phenyl groups) ().
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at 3295 cm⁻¹, C=O at 1730 cm⁻¹) ().
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 317 for pyrazolo[3,4-d]pyrimidine derivatives) ().
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across studies?
- Methodological Answer : Discrepancies (e.g., NMR shifts varying by ±0.5 ppm) may arise from solvent polarity, impurities, or tautomerism. Strategies include:
- Control Experiments : Re-run spectra under identical conditions (e.g., DMSO-d6 vs. CDCl₃) ().
- 2D NMR (COSY, HSQC) : Resolve overlapping signals ().
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts ().
Q. What strategies optimize reaction yields during scale-up?
- Methodological Answer :
- Catalyst Screening : Test Pd₂(dba)₃/XPhos vs. Pd(PPh₃)₄ for coupling efficiency ().
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions ().
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 100°C → 80°C with 20% yield increase) ().
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-chloro-4-methylphenyl with 4-fluorophenyl) and test bioactivity ().
- Enzyme Assays : Evaluate kinase inhibition (IC₅₀) using ADP-Glo™ assays ().
- Molecular Docking : Map binding interactions with targets (e.g., EGFR tyrosine kinase) using AutoDock Vina ().
Data Contradiction Analysis
Q. Why do reported melting points vary for pyrazolo[3,4-d]pyrimidine derivatives?
- Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing ().
- Purity : Impurities ≥5% lower observed melting points ().
Table 2 : Melting Point Variability
| Derivative | Solvent | Melting Point (°C) | Reference |
|---|---|---|---|
| Compound 5 | Ethanol | 220–222 | |
| Compound 8a | Acetonitrile | 180–182 |
Biological Evaluation
Q. What in vitro assays are suitable for evaluating anticancer potential?
- Methodological Answer :
- Cell Viability (MTT Assay) : Test against HeLa or MCF-7 cells (IC₅₀ values <10 µM indicate potency) ().
- Apoptosis Markers : Measure caspase-3 activation via Western blot ().
- Cell Cycle Analysis : Use flow cytometry to assess G1/S arrest ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
